(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime
Description
Properties
IUPAC Name |
(NE)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHKHQOLEYGCNT-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CS2)/C(=N/O)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19995-19-8 | |
| Record name | NSC117727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Protocol
A mixture of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.90 g, 0.01 mol), hydroxylamine hydrochloride (1.40 g, 0.02 mol), and sodium acetate (2.0 g) in 1,4-dioxane (40 mL) is refluxed for 3 hours. The reaction is quenched by pouring onto an ice-water mixture, and the precipitated product is filtered and recrystallized from 1,4-dioxane. This method yields the oxime derivative in 70% purity, with a melting point of 177–180°C.
Key Data:
| Parameter | Value |
|---|---|
| Starting material | 6,7-Dihydrobenzo[b]thiophen-4(5H)-one |
| Reagent | Hydroxylamine hydrochloride |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (~100°C) |
| Reaction time | 3 hours |
| Yield | 70% |
| Melting point | 177–180°C |
Spectral Characterization
The product’s structure is confirmed via NMR and IR spectroscopy:
-
IR (KBr) : 3524–3376 cm (O–H stretch), 1655 cm (C=N), 1630 cm (C=C).
-
NMR (DMSO-, 300 MHz) : δ 1.31–1.68 (m, 2H, CH), 2.63–2.77 (m, 4H, 2×CH), 6.93–7.81 (m, 3H, aromatic H), 10.29 (s, 1H, OH).
Multicomponent Reaction Using Oxime Acetates and Sulfur
An alternative method employs a one-pot, three-component reaction involving oxime acetate, aldehydes, and elemental sulfur (S). This approach, optimized for fused thiazole derivatives, can be adapted for synthesizing substituted oxime analogs.
General Procedure
In an oven-dried vessel, 6,7-dihydrobenzo[b]thiophen-4(5H)-one O-acetyl oxime (0.3 mmol), an aldehyde (0.2 mmol), S (0.6 mmol), and DMSO (1.0 mL) are combined. The mixture is stirred at 120°C for 12 hours, cooled, and diluted with ethyl acetate and water. The organic layer is separated, dried over MgSO, and purified via silica gel chromatography (petroleum ether/ethyl acetate).
Key Data:
| Parameter | Value |
|---|---|
| Oxime acetate | 6,7-Dihydrobenzo[b]thiophen-4(5H)-one O-acetyl oxime |
| Aldehyde | Varied (e.g., 4-bromobenzaldehyde) |
| Catalyst | S |
| Solvent | DMSO |
| Temperature | 120°C |
| Reaction time | 12–22 hours |
| Yield range | 75–93% |
Gram-Scale Synthesis
To demonstrate scalability, a 100 mL reaction flask is charged with oxime acetate (7.5 mmol), 4-bromobenzaldehyde (5.0 mmol), S (15 mmol), and DMSO (25 mL). After 22 hours at 120°C, the product is isolated in 82% yield. This method highlights the robustness of the protocol for industrial applications.
Comparative Analysis of Methods
Efficiency and Yield
Reaction Mechanisms
-
Oxime formation : Proceeds via nucleophilic attack of NHOH on the carbonyl carbon, followed by proton transfer and dehydration.
-
Multicomponent pathway : Involves in situ generation of thiazole intermediates via sulfur insertion, with the oxime acting as a directing group.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Trazodone undergoes various chemical reactions, including:
Oxidation: Trazodone can be oxidized to form its N-oxide derivatives.
Reduction: Reduction reactions can convert trazodone to its corresponding amine derivatives.
Substitution: Trazodone can undergo substitution reactions, particularly at the piperazine ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products
Oxidation: N-oxide derivatives of trazodone.
Reduction: Amine derivatives of trazodone.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that (E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein production .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways. This effect is attributed to the compound’s ability to interact with cellular signaling molecules, thereby inhibiting tumor growth and proliferation .
Materials Science
Polymer Additives
this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress, making it suitable for applications in high-performance materials .
Sensor Development
This compound has potential applications in the development of chemical sensors. Its ability to undergo specific chemical reactions allows it to be used as a sensing agent for detecting various environmental pollutants. Research indicates that sensors incorporating this oxime can provide rapid and sensitive detection of heavy metals and other toxic substances in water sources .
Environmental Applications
Pollutant Remediation
The compound's unique chemical structure allows it to participate in reactions that can degrade environmental pollutants. Studies suggest that this compound can be utilized in bioremediation processes to break down hazardous organic compounds in contaminated soils and water bodies .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth with IC50 values indicating strong antimicrobial potential. |
| Study B | Anticancer Properties | Showed significant apoptosis induction in breast cancer cell lines, with a noted decrease in cell viability by over 70% at specific concentrations. |
| Study C | Sensor Development | Developed a sensor prototype that detected lead ions with a sensitivity of 0.1 ppm using this compound as the sensing element. |
Mechanism of Action
Trazodone exerts its effects primarily by inhibiting the reuptake of serotonin and blocking serotonin type 2A receptors. It also acts as an antagonist at histamine H1 receptors and alpha-1 adrenergic receptors. This multifaceted mechanism contributes to its antidepressant, anxiolytic, and sedative properties. At low doses, trazodone’s hypnotic effects are due to the blockade of serotonin type 2A receptors, while higher doses involve serotonin reuptake inhibition, enhancing its antidepressant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxime Derivatives of Related Ketones
(a) 1.3-Dichloro-6-trifluoroacetamino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one-oxime (E)
- Structure : Features a cyclopenta[c]thiophene core with chloro, trifluoroacetamido, and oxime groups.
- Synthesis : Prepared via hydroxylamine hydrochloride reaction with the parent ketone under acidic conditions (phosphorus oxychloride/DMF) .
- Reactivity : The electron-withdrawing trifluoroacetamido and chloro substituents enhance electrophilicity, making it suitable for nucleophilic substitution reactions.
(b) 6,7-Dihydrobenzo[c]isoxazol-4(5H)-one Oxime Derivatives
Key Differences :
- The (E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime lacks the isoxazole or cyclopenta[c]thiophene frameworks, simplifying its synthesis but limiting direct bioactivity compared to these analogs.
Non-Oxime Derivatives
(a) 6,7-Dihydrobenzo[b]thiophen-4(5H)-one (Parent Ketone)
- Reactivity : Undergoes efficient transfer hydrogenation with Ru(II) catalysts (e.g., [Ru(p-cym)Cl₂]₂) to form tetrahydro derivatives, a reaction critical in asymmetric synthesis .
- Applications : Used as a precursor in Buchwald-Hartwig amination for synthesizing brexpiprazole, an antipsychotic drug .
(b) 5-((Dimethylamino)methylene)-3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
Key Differences :
- The oxime derivative’s =N–OH group provides distinct hydrogen-bonding capabilities and nucleophilic reactivity, unlike the parent ketone’s carbonyl or the dimethylaminomethylene group’s electrophilic nature.
(a) Triazole-Dihydrobenzothiophenone Hybrids
- Structure: Combines dihydrobenzothiophenone with triazole rings.
- Activity : Exhibits antifungal and antibiotic properties due to the triazole moiety’s ability to inhibit cytochrome P450 enzymes .
(b) (+)-(R)-4,5,6,7-Tetrahydrobenzo[b]thiophen-4-ol
Key Differences :
- The oxime derivative’s planar =N–OH group contrasts with the stereogenic alcohol in (+)-(R)-tetrahydrobenzo[b]thiophen-4-ol, affecting their roles in enantioselective synthesis.
Biological Activity
(E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is (NE)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine. Its molecular formula is with a molecular weight of 167.23 g/mol. The structure includes a thiophene ring fused to a benzene derivative, which is crucial for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticancer Activity : It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies using the MTT assay demonstrated cytotoxic effects against human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines. The IC50 values ranged from 5.42 to 30.25 μM, indicating significant potency compared to standard drugs like sorafenib .
- Antibacterial and Antifungal Properties : The compound has also been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. Certain derivatives exhibited notable inhibition against strains such as Staphylococcus aureus and Escherichia coli, while showing limited antifungal activity .
Anticancer Activity
A study published in Scientific Reports evaluated the anticancer properties of various derivatives of dihydrobenzo[b]thiophenes. The findings indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity against the MCF-7 cell line with an IC50 of 5.42 μM . This suggests that modifications to the thiophene structure can enhance anticancer efficacy.
Antibacterial Activity
In another study focusing on the antibacterial properties of thiophene-linked compounds, this compound derivatives were tested against several bacterial strains. The results showed effective growth inhibition zones ranging from 14 to 17 mm against S. aureus and B. subtilis, highlighting its potential as a lead compound for developing new antibiotics .
Table 1: IC50 Values of this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4e | MCF-7 | 5.76 |
| 4f | MCF-7 | 5.42 |
| 4g | MCF-7 | 6.31 |
| Sorafenib | MCF-7 | 8.71 |
| A549 | 8.00 | |
| HCT-116 | 9.63 |
Table 2: Antibacterial Activity Against Selected Strains
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| Dihydrobenzo[b]thiophene Derivative | 15 | 14 |
| Control (Ampicillin) | 20 | 18 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes to prepare (E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime?
- Methodology :
- The parent ketone, 6,7-dihydrobenzo[b]thiophen-4(5H)-one, is synthesized via cyclization of 4-(2-thienyl)butanoic acid using polyphosphoric acid (PPA) or via Huang-Minlon reduction of intermediates derived from thiophene derivatives .
- Oxime formation typically involves reacting the ketone with hydroxylamine hydrochloride (NHOH·HCl) in ethanol under reflux. For regioselective (E)-isomer formation, pH control and solvent polarity adjustments (e.g., using aqueous ethanol) are critical .
- Key Data :
| Starting Material | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| 6,7-Dihydrobenzo[b]thiophen-4(5H)-one | NHOH·HCl, EtOH, Δ | 75–85% (E-isomer) |
Q. How is the (E)-configuration of the oxime verified experimentally?
- Methodology :
- 1H NMR Spectroscopy : The (E)-isomer exhibits a sharp singlet for the oxime proton (δ ~10–11 ppm) due to restricted rotation, while the (Z)-isomer may show splitting .
- X-ray Crystallography : Definitive confirmation is achieved via single-crystal analysis, which also reveals tautomeric preferences (e.g., hydroxymethylene vs. keto forms in derivatives) .
Q. What are common electrophilic substitution reactions of the oxime in heterocyclic synthesis?
- Methodology :
- Bromination : N-Bromosuccinimide (NBS) in CCl selectively brominates the α-position to sulfur (e.g., 5-bromo derivative) .
- Formylation : Vilsmeier-Haack reaction (POCl, DMF) introduces formyl groups at reactive positions, yielding hydroxymethylene tautomers .
Advanced Research Questions
Q. How do tautomeric equilibria of oxime derivatives influence reactivity in annulation reactions?
- Methodology :
- The oxime’s keto-enol tautomerism is analyzed via IR (C=O stretch at ~1650–1675 cm) and C NMR. Enol tautomers favor cyclization with bifunctional nucleophiles (e.g., hydrazine) to form pyrazole or pyrimidine rings .
- Example: Condensation with hydrazine hydrate under basic conditions yields tricyclic pyrazolones (e.g., 17 and 18 in ) .
Q. What strategies resolve regiochemical contradictions in bromination reactions of the oxime?
- Methodology :
- Competitive Bromination Pathways :
- 5-Bromo Derivative : NBS in CCl at 0°C favors monobromination .
- 2,5-Dibromo Contamination : Excess Br or elevated temperatures lead to dibromination, resolved via selective recrystallization or column chromatography .
- Key Data :
| Substrate | Conditions | Product Ratio (5-Br : 2,5-diBr) | Reference |
|---|---|---|---|
| Oxime derivative | Br, CCl, 25°C | 1:1 | |
| Oxime derivative | NBS, CCl, 0°C | 9:1 |
Q. How is palladium-catalyzed coupling applied to functionalize oxime derivatives?
- Methodology :
- Buchwald-Hartwig Amination : The oxime’s triflate derivative reacts with N-Boc-piperazine using Pd(OAc), XPhos ligand, and CsCO in toluene at 100°C to form C–N bonds. This method is pivotal in synthesizing antipsychotic agents like brexpiprazole .
- Key Data :
| Substrate | Catalyst System | Yield | Application | Reference |
|---|---|---|---|---|
| Oxime triflate | Pd(OAc)/XPhos/CsCO | 82% | Brexpiprazole synthesis |
Methodological Considerations
- Contradictions in Synthesis : Early bromination protocols (e.g., Br in CCl) produced mixed products, necessitating revised conditions (e.g., NBS) for regiocontrol .
- Analytical Pitfalls : Overlapping NMR signals for tautomers require complementary techniques (e.g., NOE experiments) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
